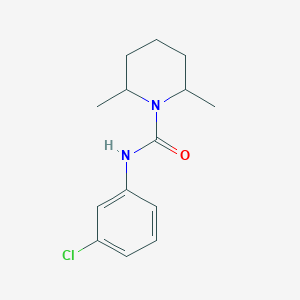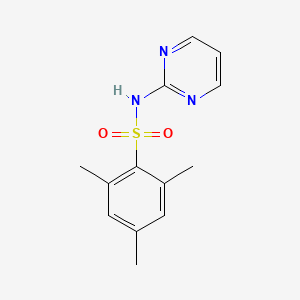![molecular formula C15H15IN2O3 B5170022 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide, also known as MPP+, is a highly toxic compound that has been used extensively in scientific research to study the mechanisms of Parkinson's disease. MPP+ is a potent inhibitor of mitochondrial complex I, leading to a decrease in ATP production and ultimately cell death.
Aplicaciones Científicas De Investigación
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been widely used in scientific research to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease.
Mecanismo De Acción
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is a critical component of the electron transport chain. By inhibiting complex I, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ disrupts the flow of electrons and leads to a decrease in ATP production. This ultimately leads to cell death, particularly in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction.
Biochemical and Physiological Effects:
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has been shown to induce Parkinson's-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ has also been shown to induce oxidative stress and inflammation, which are thought to contribute to the progression of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is a useful tool for studying the mechanisms of Parkinson's disease and mitochondrial dysfunction. It is relatively easy to synthesize and can induce Parkinson's-like symptoms in animal models. However, 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ is highly toxic and must be handled with extreme care. It is also important to note that 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ does not fully replicate the complexity of Parkinson's disease, and other models may be needed to fully understand the disease.
Direcciones Futuras
There are several future directions for 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ research. One area of interest is the development of new therapies that target mitochondrial dysfunction in Parkinson's disease. Another area of interest is the development of new animal models that more closely replicate the complexity of Parkinson's disease. Additionally, researchers may investigate the role of 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ in other neurodegenerative diseases, such as Alzheimer's disease.
Métodos De Síntesis
4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+ can be synthesized through a multi-step process involving the reaction of 3-nitrobenzaldehyde with methylamine, followed by reduction and acylation reactions. The final step involves the reaction of the acylated intermediate with iodomethane to yield 4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide+.
Propiedades
IUPAC Name |
methyl 3-[(1-methylpyridin-1-ium-4-carbonyl)amino]benzoate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3.HI/c1-17-8-6-11(7-9-17)14(18)16-13-5-3-4-12(10-13)15(19)20-2;/h3-10H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVNUNHYJOTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5169948.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5169949.png)



![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)


![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromophenyl acetate](/img/structure/B5169994.png)
![N-[2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5169998.png)

![(3aS*,5S*,9aS*)-5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5170028.png)
